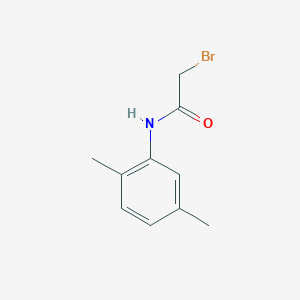

2-bromo-N-(2,5-dimethylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-3-4-8(2)9(5-7)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPBJTDZFCNXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392269 | |

| Record name | 2-bromo-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349120-88-3 | |

| Record name | 2-bromo-N-(2,5-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-N-(2,5-dimethylphenyl)acetamide

CAS Number: 349120-88-3

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(2,5-dimethylphenyl)acetamide, a key building block in synthetic organic and medicinal chemistry. With the CAS number 349120-88-3, this α-bromoacetamide derivative is a versatile intermediate for introducing the N-(2,5-dimethylphenyl)acetamido moiety into a variety of molecular scaffolds.[1][2] This document details the compound's synthesis, physicochemical properties, and characteristic reactivity, with a particular focus on its utility in the development of novel therapeutic agents. Experimental protocols, safety considerations, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this reagent in their work.

Introduction and Strategic Importance

This compound belongs to the class of α-haloamides, which are renowned for their utility as alkylating agents in organic synthesis. The strategic importance of this particular derivative lies in the presence of the 2,5-dimethylphenyl group, a structural motif found in a range of biologically active molecules. The inherent reactivity of the α-bromo group allows for facile nucleophilic substitution, making it a valuable precursor for the synthesis of more complex molecules, particularly in the construction of heterocyclic systems and other core structures in medicinal chemistry. The acetamide linkage also offers a site for potential biological interactions, influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in research and development. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 349120-88-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrNO | [2] |

| Molecular Weight | 242.11 g/mol | [2][3] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Melting Point | Not explicitly available in search results. | |

| Boiling Point | Not explicitly available in search results. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone. | Inferred from general amide properties |

Table 2: Spectroscopic Data Summary

| Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons of the dimethylphenyl ring, the methylene protons adjacent to the bromine, and the amide proton are expected. The chemical shifts will be influenced by the substituents. | Inferred from related structures |

| ¹³C NMR | Resonances for the aromatic carbons, the two methyl carbons, the carbonyl carbon, and the α-carbon bearing the bromine are anticipated. | Inferred from related structures |

| Infrared (IR) | Characteristic peaks for N-H stretching, C=O (amide I) stretching, and C-N stretching are expected. | Inferred from general amide spectra |

| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom, would be observed. | Inferred from related structures |

Note: While commercial suppliers indicate the availability of spectroscopic data such as NMR, HPLC, and LC-MS, specific data was not publicly available in the conducted searches.[3]

Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding

The synthesis of this compound is typically achieved through the N-acylation of 2,5-dimethylaniline with a bromoacetylating agent, most commonly bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. The steric hindrance from the ortho-methyl group on the aniline can influence the reaction rate but does not prevent the reaction. The initial attack forms a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group and forming the stable amide bond. A base is often included to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Caption: General mechanism for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is based on established methods for the synthesis of N-aryl-2-bromoacetamides and is designed to be self-validating through in-process checks.

Materials:

-

2,5-Dimethylaniline

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or 1,4-dioxane)

-

Base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvent for recrystallization (e.g., Ethanol or Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethylaniline (1.0 equivalent) in the chosen anhydrous solvent. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add the base (1.1 equivalents) to the stirred solution.

-

Acylation: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the anhydrous solvent to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition. The formation of a precipitate (the hydrobromide salt of the base) is expected.

-

Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed. This ensures the reaction has gone to completion, a critical step for maximizing yield and simplifying purification.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid), water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Validation: The crude product should be purified by recrystallization from a suitable solvent system. The purity of the final product should be validated by measuring its melting point (if available) and by spectroscopic methods (NMR, IR). The absence of the starting aniline in the final product's spectrum validates the effectiveness of the purification.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group and the good leaving group ability of the bromide ion.

Nucleophilic Substitution (Sₙ2) Reactions

The primary mode of reactivity for this compound is the Sₙ2 reaction. A wide range of nucleophiles, including amines, thiols, and carboxylates, can displace the bromide ion. This reaction is a cornerstone of its utility in building more complex molecules. The reaction proceeds via a backside attack on the α-carbon, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: General Sₙ2 mechanism for the reaction of this compound.

Applications in Drug Discovery and Development

-

Synthesis of Heterocycles: α-Bromoacetamides are key precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry.

-

Linker Chemistry: The reactive handle provided by the α-bromo group allows for the conjugation of the N-(2,5-dimethylphenyl)acetamide moiety to other molecules of interest, for example, in the development of PROTACs or antibody-drug conjugates.

-

Fragment-Based Drug Discovery: This compound can serve as a starting point in fragment-based screening campaigns, where the N-(2,5-dimethylphenyl)acetamide fragment can be elaborated upon to develop more potent and selective ligands.

Safety and Handling

As with all α-haloamides, this compound should be handled with care in a well-ventilated fume hood.[6] These compounds are generally considered to be irritants and lachrymators.

General Safety Precautions: [6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] In case of contact, rinse the affected area with copious amounts of water.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before use.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, coupled with the predictable and efficient reactivity of the α-bromo group, makes it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

Organic Syntheses Procedure. Acetamide, N-bromo. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]

- Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide.

-

IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

-

ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]

-

ResearchGate. Preparation of N‐aryl‐2‐bromoacetamides. [Link]

-

PubChem. 2-Bromoacetamide. [Link]

-

PubChem. N-(2,5-Dimethylphenyl)acetamide. [Link]

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

-

RJPT. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 349120-88-3 CAS MSDS (2-BROMO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 349120-88-3|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. archivepp.com [archivepp.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

"2-bromo-N-(2,5-dimethylphenyl)acetamide" molecular weight

An In-Depth Technical Guide to 2-bromo-N-(2,5-dimethylphenyl)acetamide: Synthesis, Characterization, and Application

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It provides not only procedural details but also the underlying scientific rationale for its synthesis, purification, analytical validation, and safe handling. As a pivotal intermediate in medicinal chemistry, a thorough understanding of this compound's properties and methodologies is essential for its effective application in the synthesis of novel therapeutic agents.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic amide that serves as a versatile building block in organic synthesis. Its structure incorporates a reactive bromoacetyl group attached to a dimethyl-substituted aniline ring, making it a valuable precursor for introducing specific pharmacophores in drug discovery programs.

The fundamental properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 349120-88-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrNO | [1][2][3] |

| Molecular Weight | 242.11 g/mol | [1][2][3] |

| Exact Mass | 241.01000 Da | [1] |

| XLogP3 | 2.70980 | [1] |

| Polar Surface Area (PSA) | 29.1 Ų | [1] |

| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CBr | [2] |

Synthesis of this compound: An N-Acylation Approach

The synthesis of the title compound is most efficiently achieved through the N-acylation of 2,5-dimethylaniline with a reactive bromoacetyl halide, typically 2-bromoacetyl bromide or 2-bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-bromoacetyl halide. The choice of an appropriate base is critical to neutralize the hydrogen halide (HBr or HCl) byproduct, driving the reaction to completion. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to prevent it from competing with the aniline in reacting with the acyl halide. The solvent, typically an aprotic one like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants without participating in the reaction.[4]

Experimental Protocol: N-Acylation

This protocol describes a robust and scalable method for the synthesis of this compound.

Materials:

-

2,5-Dimethylaniline

-

2-Bromoacetyl bromide (or chloride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation and minimize side reactions.

-

Reagent Addition: Add a solution of 2-bromoacetyl bromide (1.1 equivalents) in anhydrous DCM dropwise to the stirred aniline solution over 30-45 minutes using an addition funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up & Extraction:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Methodologies for Quality Control

To ensure the identity, purity, and quality of this compound, a validated analytical method is imperative. Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is the industry-standard technique due to its high resolution, sensitivity, and robustness.[5][6]

Comparison of Analytical Techniques

While HPLC is preferred, other methods can be employed for specific purposes. The choice depends on the analytical requirements such as sensitivity, sample throughput, and available instrumentation.[7]

| Parameter | RP-HPLC-UV | Gas Chromatography (GC) | UV-Vis Spectrophotometry |

| Principle | Separation based on polarity | Separation of volatile compounds | Measurement of light absorption |

| Selectivity | High (separates impurities) | High (for volatile impurities) | Low (measures total absorbance) |

| Sensitivity | High (LOD ~0.02 µg/mL) | Moderate (LOD ~0.05 µg/mL) | Low (LOD ~0.5 µg/mL) |

| Application | Assay, impurity profiling, stability testing | Residual solvent analysis, volatile impurities | Quick concentration checks |

Note: LOD (Limit of Detection) values are typical and may vary based on instrumentation and specific method conditions.[7]

Protocol: RP-HPLC-UV Method Validation

The following protocol outlines the steps for developing and validating an HPLC method for the quantification of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.

Instrumentation & Reagents:

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid

-

Reference standard of this compound

Chromatographic Conditions (Starting Point):

-

Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), pH adjusted to 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically ~254 nm).

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Validation Procedure:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This is done by analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation).

-

Linearity: Prepare at least five standard solutions of known concentrations. Plot the detector response (peak area) versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.[7]

-

Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.[7]

-

Precision:

-

Repeatability (Intra-day): Analyze multiple replicates of a single sample on the same day.

-

Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. The relative standard deviation (%RSD) should be <2.0%.[7]

-

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Analytical Validation Workflow

Caption: Standard workflow for validating an analytical HPLC method.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound may not be universally available, data from closely related bromoacetamide compounds should be used to establish safe handling protocols.[8] Bromoacetamides are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or fumes.[8][11]

4.2. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing.[10]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

4.3. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Applications in Drug Discovery and Development

The primary utility of this compound in drug development is as a chemical intermediate or building block.[1] The reactive α-bromo amide functionality is an excellent electrophilic site for reaction with various nucleophiles (e.g., amines, thiols, alcohols), allowing for the facile construction of more complex molecular architectures.

-

Scaffold Elaboration: It is used to introduce the N-(2,5-dimethylphenyl)acetamido moiety into a lead molecule. This group can influence the compound's pharmacokinetic properties (ADME) and its binding affinity to a biological target.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogues where different nucleophiles have displaced the bromine atom, researchers can systematically probe the SAR of a compound series to optimize potency and selectivity.

-

Precursor to Heterocycles: The compound can be a precursor in the synthesis of various heterocyclic systems, which are privileged structures in many approved drugs.[12]

References

-

2-Bromo-N-phenyl-acetamide Safety Data Sheet. Capot Chemical Co., Ltd. [Link]

-

2-Bromoacetamide. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-N-(2,6-dimethylphenyl)acetamide. Lead Sciences. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

-

N-(4-Bromo-2,5-dimethylphenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

N-(2,5-Dimethylphenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-N-(2-chlorophenyl)acetamide. ResearchGate. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, American Chemical Society. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 349120-88-3|this compound|BLD Pharm [bldpharm.com]

- 3. 349120-86-1 CAS MSDS (2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.cn [capotchem.cn]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-(2,5-dimethylphenyl)acetamide, a key intermediate in synthetic organic chemistry. The document details the underlying chemical principles, a robust and reproducible experimental protocol, and critical safety and handling considerations. The synthesis is achieved via the N-acylation of 2,5-dimethylaniline with bromoacetyl bromide, a classic example of the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and safe synthesis. All protocols are designed as self-validating systems, supported by mechanistic explanations and characterization guidelines.

Introduction and Significance

N-aryl-α-haloacetamides are a class of organic compounds of significant interest due to their versatile reactivity. The presence of a reactive carbon-halogen bond and an amide functionality makes them valuable precursors for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. Specifically, this compound serves as a crucial building block in medicinal chemistry and materials science. While direct applications of the title compound are not extensively documented in public literature, its structural analogues, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide, are well-known key intermediates in the synthesis of pharmaceuticals like the local anesthetic Lidocaine.[1][2] Therefore, mastering the synthesis of compounds like this compound is fundamental for laboratories engaged in the development of novel bioactive molecules.

This guide provides an in-depth exploration of a reliable synthetic pathway to this compound, focusing on the causality behind experimental choices to empower the researcher with a deep and practical understanding of the process.

The Synthetic Pathway: Mechanistic Insights

The synthesis of this compound is achieved through the acylation of the primary aromatic amine, 2,5-dimethylaniline, with bromoacetyl bromide. This reaction is a classic example of a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[3]

The Schotten-Baumann Reaction Mechanism

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This forms a tetrahedral intermediate.[4]

-

Proton Transfer: The positively charged nitrogen in the tetrahedral intermediate is deprotonated. In this protocol, an aqueous base (e.g., sodium carbonate or sodium hydroxide) serves this purpose.[5][6] This step is crucial as it neutralizes the hydrogen bromide (HBr) that is eventually eliminated, preventing it from protonating the starting amine and rendering it non-nucleophilic.[7]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is an excellent leaving group. This results in the formation of the final amide product, this compound.

The overall reaction is driven to completion by the neutralization of the HBr byproduct by the base, which shifts the equilibrium toward the product side.[7]

Caption: Mechanism of N-acylation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-aryl bromoacetamides and is designed to be a self-validating system.[8]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Notes |

| 2,5-Dimethylaniline | 121.18 | 1.21 g (approx. 1.24 mL) | 10.0 | Purity >98% |

| Bromoacetyl bromide | 201.84 | 2.22 g (approx. 0.96 mL) | 11.0 | Purity >98%, handle in fume hood |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.59 g | 15.0 | Anhydrous |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous |

| Deionized Water | 18.02 | 50 mL | - | For workup |

| Saturated NaCl (brine) | - | 20 mL | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~2 g | - | Drying agent |

| Ethanol or Hexane/Ethyl Acetate | - | As needed | - | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethylaniline (1.21 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add sodium carbonate (1.59 g, 15.0 mmol) to the solution. Stir the suspension at room temperature. The use of a solid inorganic base in an organic solvent provides a heterogeneous mixture that effectively neutralizes the acid byproduct as it is formed.

-

Acylating Agent Addition: Dissolve bromoacetyl bromide (2.22 g, 11.0 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred suspension of the amine over 30 minutes at room temperature. A slight exotherm may be observed. Using a slight excess of the acylating agent ensures complete consumption of the starting amine.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 3:1 v/v). The disappearance of the 2,5-dimethylaniline spot indicates reaction completion.

-

Workup - Quenching and Extraction: Upon completion, carefully add 50 mL of deionized water to the reaction mixture to dissolve the salts. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of 1M HCl (to remove any unreacted amine), 20 mL of water, and 20 mL of saturated NaCl solution (brine).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a solid, should be purified by recrystallization. A common solvent system for N-aryl acetamides is a mixture of hexane and ethyl acetate or ethanol/water. Dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to form crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Sources

- 1. 349120-88-3 CAS MSDS (2-BROMO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 349120-88-3|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-bromo-N-(2,5-dimethylphenyl)acetamide

Abstract

2-bromo-N-(2,5-dimethylphenyl)acetamide is a halogenated arylacetamide whose specific biological mechanism of action is not yet fully characterized in publicly available literature. Structurally, it bears resemblance to known bioactive molecules, including local anesthetics and reactive alkylating agents. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its potential mechanisms. We will explore three primary, plausible hypotheses derived from its chemical structure: (1) modulation of voltage-gated ion channels, (2) covalent inhibition of enzymes or receptor proteins via alkylation, and (3) disruption of cellular proliferation through antimitotic activity. For each hypothesis, this document outlines the underlying scientific rationale and provides detailed, field-proven experimental protocols to rigorously test these potential mechanisms. Our approach is designed to be a self-validating system, ensuring that the experimental choices lead to clear, interpretable, and actionable data.

Introduction and Structural Rationale

The chemical architecture of this compound offers critical clues to its potential biological activity. The molecule can be deconstructed into two key pharmacophoric elements:

-

The N-(2,5-dimethylphenyl)acetamide Core: This "xylidide" moiety is structurally analogous to the aromatic, amine-bearing portion of Class I antiarrhythmic drugs and local anesthetics, such as lidocaine. Lidocaine's mechanism hinges on blocking voltage-gated sodium channels. Notably, related structures like 2-Chloro-N-(2,6-dimethylphenyl)acetamide are documented as impurities of lidocaine, suggesting a shared potential for interaction with ion channels[1][2][3].

-

The α-Bromo Group: The bromine atom attached to the acetyl group renders the α-carbon highly electrophilic. This makes the entire bromoacetamide group a potent alkylating agent, capable of forming stable covalent bonds with nucleophilic residues (e.g., Cysteine, Histidine, Lysine) on proteins[4][5]. This reactivity is the foundation for many irreversible enzyme inhibitors and is a known mechanism for cytotoxicity[6][7].

Based on this structural analysis, we will proceed to investigate three primary mechanistic hypotheses.

Hypothesis 1: Modulation of Voltage-Gated Ion Channels

The structural similarity to lidocaine analogs strongly suggests that this compound may function as an ion channel modulator. The primary targets would be voltage-gated sodium (Nav) channels, but potassium (Kv) and calcium (Cav) channels should also be considered. The presence of the reactive bromo-group raises a critical question: is the modulation reversible (like lidocaine) or irreversible (covalent)?

Scientific Rationale

Local anesthetics physically obstruct the ion-conducting pore of Nav channels, preferentially binding to the open or inactivated states. This inhibits the influx of sodium ions, thereby blocking action potential propagation. We hypothesize that our target compound may act similarly. Furthermore, the bromoacetamide moiety could function as a warhead, leading to covalent attachment within the channel pore, resulting in irreversible or slowly-reversible inhibition. N-bromoacetamide itself has been used as a pharmacological tool to study ion channel biophysics[8].

Experimental Workflow: Electrophysiology

The definitive method for testing this hypothesis is patch-clamp electrophysiology.

Caption: A three-phase electrophysiological workflow to screen and characterize ion channel activity.

-

Cell Preparation: Culture HEK293 cells stably expressing the human Nav1.7 channel subtype. Plate onto glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4). The internal pipette solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2). Cesium Fluoride is used to block potassium channels and stabilize the voltage clamp.

-

Data Acquisition:

-

Establish a stable whole-cell recording with a seal resistance >1 GΩ.

-

Hold the cell at -120 mV.

-

Apply a depolarizing voltage step to 0 mV for 20 ms to elicit a peak inward sodium current. Repeat every 10 seconds.

-

-

Compound Application: After establishing a stable baseline current for 3-5 minutes, perfuse the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).

-

Reversibility Test: Following application of the highest concentration, perfuse with a compound-free external solution for 10-15 minutes to assess the recovery of the sodium current.

-

Data Analysis: Measure the peak current amplitude at each concentration. Calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC50.

Expected Data and Interpretation

| Parameter | Reversible Blocker (Lidocaine-like) | Irreversible Covalent Blocker |

| IC50 | Stable, concentration-dependent value. | Time-dependent; IC50 decreases with longer incubation. |

| Washout | >90% recovery of current within 5-10 minutes. | <50% recovery, even after prolonged washout. |

| Use-Dependence | High; inhibition increases with repetitive stimulation. | May or may not be use-dependent. |

A result showing potent, time-dependent inhibition with poor reversibility would strongly support a covalent modification mechanism targeting the ion channel.

Hypothesis 2: Covalent Alkylation of Cellular Proteins

The electrophilic nature of the α-bromo carbon suggests that this compound could function as a general or specific alkylating agent, covalently modifying proteins and disrupting their function. This is a common mechanism for cytotoxic agents used in chemotherapy and for certain classes of antimicrobials.

Scientific Rationale

Bromoacetamides are classic examples of affinity labels. The N-(2,5-dimethylphenyl) portion of the molecule could provide the binding affinity and specificity for a particular protein's binding pocket. Once localized, the reactive bromoacetamide moiety can then form a covalent bond with a nearby nucleophilic amino acid residue (Cys, His, Lys), leading to irreversible inhibition.

Experimental Workflow: Target Identification and Validation

This workflow aims to identify which proteins are covalently modified by the compound.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 2-溴乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Bromoacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data of 2-bromo-N-(2,5-dimethylphenyl)acetamide: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for the compound 2-bromo-N-(2,5-dimethylphenyl)acetamide. The information herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation and characterization of this molecule.

Introduction

This compound, with the molecular formula C₁₀H₁₂BrNO, is a member of the N-aryl-2-bromoacetamide class of compounds.[1] These compounds are of significant interest in medicinal chemistry and organic synthesis due to their potential as building blocks for more complex molecules and their possible biological activities. Accurate spectroscopic characterization is a critical step in verifying the identity and purity of newly synthesized batches of this compound, ensuring the reliability of subsequent research and development efforts. This guide will provide a comprehensive overview of the expected spectroscopic signatures of this compound.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is foundational to understanding its spectroscopic data. The key structural features include a disubstituted aromatic ring, an amide linkage, a methylene group adjacent to a bromine atom, and two methyl groups on the phenyl ring. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, the methylene protons, and the methyl protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 9.0 | Singlet (broad) | 1H | N-H (Amide) |

| ~ 7.0 - 7.2 | Multiplet | 3H | Ar-H |

| ~ 4.0 | Singlet | 2H | CH₂-Br |

| ~ 2.3 | Singlet | 3H | Ar-CH₃ |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ |

Interpretation and Rationale:

-

Amide Proton (N-H): The amide proton typically appears as a broad singlet in the downfield region of the spectrum (around 8.0-9.0 ppm). Its chemical shift can be influenced by solvent and concentration.

-

Aromatic Protons (Ar-H): The three protons on the 2,5-dimethylphenyl ring are expected to appear in the aromatic region (7.0-7.2 ppm). The substitution pattern will lead to a complex splitting pattern (multiplet).

-

Methylene Protons (CH₂-Br): The two protons of the methylene group attached to the bromine atom are expected to produce a singlet around 4.0 ppm. The electronegative bromine atom deshields these protons, shifting their signal downfield.

-

Methyl Protons (Ar-CH₃): The two methyl groups on the aromatic ring are in slightly different chemical environments and are expected to appear as two distinct singlets around 2.2 and 2.3 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=O (Amide) |

| ~ 136 | Ar-C |

| ~ 135 | Ar-C |

| ~ 130 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 122 | Ar-C |

| ~ 30 | CH₂-Br |

| ~ 21 | Ar-CH₃ |

| ~ 17 | Ar-CH₃ |

Interpretation and Rationale:

-

Amide Carbonyl (C=O): The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, around 165 ppm.

-

Aromatic Carbons (Ar-C and Ar-CH): The six carbons of the aromatic ring will appear between 120 and 140 ppm. The carbons bearing substituents will have different chemical shifts from those with attached protons.

-

Methylene Carbon (CH₂-Br): The carbon of the methylene group attached to the bromine atom is expected to have a signal around 30 ppm.

-

Methyl Carbons (Ar-CH₃): The two methyl carbons will have signals in the upfield region of the spectrum, typically around 17-21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, broad | N-H stretch (Amide) |

| ~ 3050 | Medium | C-H stretch (Aromatic) |

| ~ 2950 | Medium | C-H stretch (Aliphatic) |

| ~ 1670 | Strong | C=O stretch (Amide I) |

| ~ 1550 | Strong | N-H bend (Amide II) |

| ~ 1450 | Medium | C=C stretch (Aromatic) |

| ~ 690 | Strong | C-Br stretch |

Interpretation and Rationale:

-

N-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.

-

C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Amide I and II Bands: The strong absorption at approximately 1670 cm⁻¹ is due to the C=O stretching vibration (Amide I band). The band around 1550 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching (Amide II band). These two bands are highly characteristic of secondary amides.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically around 690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Key Predicted Fragments (m/z):

-

241/243: Molecular ion ([C₁₀H₁₂BrNO]⁺)

-

162: Loss of Br ([M-Br]⁺)

-

121: [CH₃)₂C₆H₃NH₂]⁺ (dimethylaniline fragment)

-

91: Tropylium ion ([C₇H₇]⁺)

Interpretation and Rationale:

The fragmentation pattern will likely involve the cleavage of the C-Br bond and the amide bond. The observation of the isotopic pattern for bromine is a key diagnostic feature. The formation of the dimethylaniline fragment ion is also a highly probable fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an ATR-FTIR spectrometer.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Process the interferogram to obtain the final spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a robust method for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this and related compounds. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible data.

References

Sources

"2-bromo-N-(2,5-dimethylphenyl)acetamide" solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-bromo-N-(2,5-dimethylphenyl)acetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 349120-88-3), a key intermediate in various synthetic applications.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this document establishes a robust predictive framework based on first principles of chemical theory, including molecular polarity, hydrogen bonding capabilities, and the "like dissolves like" paradigm.[3][4] We analyze the compound's structural features to forecast its qualitative solubility in a wide array of common polar protic, polar aprotic, and non-polar organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal shake-flask method, empowering researchers to generate precise data for their specific applications.[5] Safety and handling considerations for this compound class are also discussed to ensure safe laboratory practices.[6][7]

Foundational Principles: Understanding the Solute and Solubility

Overview of this compound

This compound is a substituted aromatic amide. Its molecular structure is fundamental to understanding its behavior in solution.

-

Core Structure: It consists of a central acetamide group, with the nitrogen atom attached to a 2,5-dimethylphenyl ring and the alpha-carbon substituted with a bromine atom.

This compound serves as a valuable building block in organic synthesis, making the understanding of its solubility critical for reaction setup, solvent selection, purification processes like crystallization, and formulation development.

The "Like Dissolves Like" Paradigm: A Molecular Perspective

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] It dictates that substances with similar intermolecular forces are more likely to be soluble in one another. To apply this, we must dissect the molecular structure of this compound to evaluate its inherent polarity and hydrogen bonding capacity.

-

Polar Moieties: The amide functional group (-C(=O)NH-) is highly polar due to the large dipole moment arising from the carbonyl group and the N-H bond. This region of the molecule can engage in dipole-dipole interactions and act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the carbonyl oxygen).[10]

-

Non-Polar Moieties: The 2,5-dimethylphenyl ring is a bulky, hydrophobic group that primarily interacts through weaker van der Waals forces. The bromo-methylene group (-CH₂Br) has some polarity but also contributes to the molecule's overall size.

The presence of both significant polar and non-polar regions suggests that this compound is a molecule of intermediate polarity . This amphiphilic nature is key to predicting its solubility across a solvent spectrum. A similar compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is noted to be less soluble in water but more soluble in organic solvents due to its hydrophobic dimethylphenyl group.

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound can be predicted. This table serves as a practical starting point for solvent screening in research and development. The rationale for each prediction is grounded in the principles of intermolecular forces.

| Solvent Class | Solvent Example | Predicted Solubility | Scientific Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the polar amide group of the solute.[11] Studies on similar amides show that solubility in alcohols is favorable.[12] |

| Polar Aprotic | Acetone, Ethyl Acetate | High | These solvents possess strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar amide group. Acetone is particularly effective for compounds of intermediate polarity.[11][12] |

| Polar Aprotic | Dichloromethane (DCM) | High | DCM is an excellent solvent for a wide range of organic compounds. Its moderate polarity is well-suited to solubilize both the polar and non-polar moieties of the solute. |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These are highly polar aprotic solvents with a strong capacity to dissolve a wide range of organic molecules, including those with amide functionalities. |

| Non-Polar (Aromatic) | Toluene | Medium to Low | The aromatic ring of toluene can interact favorably with the dimethylphenyl group of the solute via π-stacking. However, it is ineffective at solvating the highly polar amide group, limiting overall solubility.[11] |

| Non-Polar (Aliphatic) | Hexane, Heptane | Low to Insoluble | The non-polar nature of aliphatic hydrocarbons is poorly suited to overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole) within the solute's crystal lattice, which are dominated by the amide group.[11] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | These solvents have moderate polarity and can act as hydrogen bond acceptors. THF is generally a better solvent than diethyl ether due to its higher polarity. |

Quantitative Experimental Protocol: The Isothermal Shake-Flask Method

For applications requiring precise solubility values, experimental determination is essential. The isothermal shake-flask method is a globally recognized standard for measuring thermodynamic solubility due to its reliability and simplicity.[5]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for obtaining reproducible thermodynamic solubility data.

-

Use of Excess Solute: Adding an excess of the solid ensures that the resulting solution is truly saturated and that the system reaches equilibrium.

-

Extended Equilibration Time: A duration of 24-48 hours of agitation allows the dissolution process to reach a thermodynamic equilibrium, moving beyond potentially misleading kinetically-trapped supersaturated states.[5]

-

Phase Separation: Filtration or centrifugation is crucial to remove all undissolved solid particles, as their presence would lead to a gross overestimation of the solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Equilibration:

-

Place the vials on an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[5] A visual confirmation of excess solid remaining at the end of this period is necessary.

-

-

Sample Collection and Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed in the incubator for at least 1 hour to let the solid particles settle.

-

Carefully draw the supernatant using a syringe.

-

Immediately filter the solution through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Gravimetric Method (for non-volatile solvents):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's decomposition point.

-

Once all solvent is removed, re-weigh the vial. The mass difference of the solid residue corresponds to the amount of dissolved solute.

-

-

Chromatographic Method (e.g., HPLC):

-

Prepare a series of standard solutions of known concentrations.

-

Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase.

-

Analyze the diluted sample and standards by HPLC.

-

Calculate the concentration of the saturated solution using the calibration curve derived from the standards.

-

-

-

Calculation of Solubility:

-

Express the final result in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related bromo-acetamides and N-aryl amides should be used to guide handling procedures.[6][7][15]

-

Potential Hazards: Compounds in this class are often irritants. Assume the substance causes skin, eye, and respiratory tract irritation.[6] Harmful if swallowed, inhaled, or absorbed through the skin.[15]

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6]

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[15]

-

Conclusion

This compound is a compound of intermediate polarity, with its solubility profile dictated by the interplay between its polar amide group and its non-polar substituted aromatic ring. It is predicted to be highly soluble in polar aprotic and protic organic solvents such as acetone, methanol, and dichloromethane, while exhibiting limited solubility in non-polar aliphatic hydrocarbons like hexane. For precise and reliable data, the isothermal shake-flask method detailed herein provides a robust framework for experimental determination. Adherence to appropriate safety protocols is essential when handling this and structurally related compounds.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Clark College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Solubility of Things. (n.d.). N-(o-tolyl)acetamide. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

Maher, A., Croker, D., & Rasmuson, Å. C. (2010). Solubility of form III piracetam in a range of solvents. Journal of Chemical & Engineering Data, 55(11), 5314-5318. [Link]

-

Adooq Bioscience. (n.d.). N-(4-Bromo-2,5-dimethylphenyl)acetamide CAS 13711-31-4. [Link]

Sources

- 1. 349120-88-3|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. 349120-86-1 CAS MSDS (2-BROMO-N-(3,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 349120-88-3 CAS MSDS (2-BROMO-N-(2,5-DIMETHYL-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pure.ul.ie [pure.ul.ie]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-bromo-N-(2,5-dimethylphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling protocols for 2-bromo-N-(2,5-dimethylphenyl)acetamide (CAS No. 349120-88-3), a key intermediate in various synthetic chemistry applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from analogous compounds to establish a robust framework for risk assessment and mitigation. The guide delves into the physicochemical properties, toxicological profile, and reactivity of this compound, offering field-proven insights into its safe storage, use, and disposal. Detailed experimental procedures for handling, decontamination, and waste neutralization are provided, underpinned by an explanation of the biochemical mechanisms of toxicity inherent to α-bromoacetamides. Visual workflows and data tables are included to ensure clarity and rapid comprehension of critical safety information.

Introduction: Understanding the Hazard Profile

This compound is a member of the α-haloacetamide class of compounds, which are widely utilized as alkylating agents in organic synthesis. The inherent reactivity of the carbon-bromine bond, positioned alpha to a carbonyl group, makes these compounds valuable synthetic precursors. However, this same reactivity is the foundation of their toxicological profile. The primary hazard associated with this compound and its analogs is their ability to act as electrophiles, readily reacting with biological nucleophiles.

Mechanism of Toxicity: The Role of Alkylation

The toxicity of α-bromoacetamides is primarily attributed to their potent alkylating capabilities. These compounds are soft electrophiles that readily undergo SN2 reactions with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and peptides.[1] This covalent modification can lead to enzyme inactivation, disruption of cellular signaling pathways, and depletion of endogenous antioxidants such as glutathione, inducing oxidative stress and subsequent cellular damage.[1][2] This mechanism is the causal factor behind the observed cytotoxic, genotoxic, and irritant properties of this class of compounds.[1]

Toxicological & Hazard Assessment

GHS Classification (Predicted)

Based on data from analogous compounds, this compound is anticipated to fall under the following GHS classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Summary of Acute Toxicity Data (Analogous Compounds)

| Compound | CAS No. | LD50 (Oral, Rat) | LD50 (Oral, Mouse) |

| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 137-58-6 | 317 mg/kg | 220 mg/kg |

This data is provided for a structurally related but more complex molecule and should be used as an indicator of potential toxicity. It is recommended to handle this compound with the precautions appropriate for a substance with this level of acute toxicity.[1]

Prudent Laboratory Practices: A Proactive Approach to Safety

A proactive and informed approach is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls

All manipulations of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. The work area should be clearly demarcated as a designated area for handling this substance.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for preventing dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against dermal absorption. Regular inspection for tears or punctures is crucial. |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |

| Body Protection | A buttoned lab coat with long sleeves. | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95 particulate filter may be necessary for operations with a high potential for aerosolization or if engineering controls are insufficient. | Provides an additional layer of protection against inhalation. |

Workflow Diagram: Safe Handling Protocol

Sources

Unlocking the Potential of 2-bromo-N-(2,5-dimethylphenyl)acetamide: A Technical Guide for Researchers

Abstract

The vast chemical space of N-aryl acetamides continues to be a fertile ground for the discovery of novel bioactive molecules. Within this class, 2-bromo-N-(2,5-dimethylphenyl)acetamide emerges as a compound of significant interest, strategically positioned at the intersection of proven fungicidal and herbicidal scaffolds. While direct biological data for this specific molecule remains nascent, a comprehensive analysis of its structural analogues and the broader class of haloacetamides provides a compelling rationale for its exploration in agrochemical and pharmaceutical research. This guide synthesizes the foundational chemistry, plausible mechanisms of action, and detailed experimental workflows to empower researchers in unlocking the potential of this promising molecule.

Introduction: The Scientific Rationale

This compound (CAS No. 349120-88-3) is a halogenated aromatic amide. Its core structure comprises a bromoacetamide moiety linked to a 2,5-dimethylphenyl group. The scientific intrigue surrounding this molecule stems from two key structural features:

-

The Bromoacetamide Moiety: Bromoacetamides are known alkylating agents, capable of forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is the cornerstone of the biological activity of many related compounds.

-

The N-Aryl Substituent: The nature of the aromatic ring and its substituents is a critical determinant of a molecule's biological specificity and potency. The 2,5-dimethylphenyl group in the target molecule influences its lipophilicity and steric profile, which in turn dictates its interaction with biological targets.

This guide will delve into the potential research applications of this compound, with a primary focus on its prospective roles as a fungicide and an herbicide.

Synthesis and Characterization

A robust and reproducible synthesis of this compound is a prerequisite for its biological evaluation. A common and effective method for the synthesis of N-aryl bromoacetamides is the acylation of the corresponding aniline with bromoacetyl bromide.

Synthetic Protocol

Reaction Scheme:

A plausible synthetic route.

Materials:

-

2,5-Dimethylaniline

-

Bromoacetyl bromide

-

Anhydrous acetone

-

Saturated aqueous sodium bicarbonate solution

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dimethylaniline (1 equivalent) in anhydrous acetone.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Remove the acetone under reduced pressure.

-

Collect the resulting solid by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

Dry the purified product under vacuum.

Physicochemical Properties

| Property | Value |

| CAS Number | 349120-88-3 |

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.11 g/mol |

Potential Research Application: Fungicidal Activity

The bromoacetamide moiety is a key toxophore in several compounds with demonstrated antimicrobial properties. Research on the closely related compound, 2-bromo-N-phenylacetamide, has shown fungicidal and antibiofilm activity against fluconazole-resistant Candida species.[1] This provides a strong rationale for investigating the antifungal potential of this compound.

Proposed Mechanism of Action

The fungicidal activity of bromoacetamides is likely attributed to their ability to act as alkylating agents. The electron-withdrawing carbonyl group makes the α-carbon electrophilic, and the bromine atom is a good leaving group. This allows the molecule to react with nucleophilic residues, such as the sulfhydryl groups of cysteine or the imidazole groups of histidine, in fungal proteins. Covalent modification of essential enzymes can lead to their inactivation and subsequent cell death.

Proposed fungicidal mechanism of action.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The following protocol, based on the broth microdilution method, can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens.[2][3]

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Botrytis cinerea)

-

96-well microtiter plates

-

RPMI-1640 medium

-

Spectrophotometer

-

Incubator (35°C)

-

Positive control antifungal (e.g., Fluconazole)

-

Sterile saline

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

-

Harvest fungal cells and suspend them in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

-

Dilute the standardized suspension in RPMI-1640 medium to the final desired concentration.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the test compound dilutions.

-

Include a positive control (fungus with a known antifungal), a negative control (fungus in medium only), and a sterility control (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the test compound that causes complete inhibition of visible fungal growth, as determined by visual inspection or by measuring the optical density at 600 nm.

-

Potential Research Application: Herbicidal Activity

The chloroacetamide class of herbicides is widely used in agriculture for the control of annual grasses and some broadleaf weeds.[4] Given the structural similarity, this compound is a strong candidate for herbicidal activity.

Proposed Mechanism of Action

Chloroacetamide herbicides are known to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs).[4] VLCFAs are essential components of cell membranes and are precursors for various lipids and waxes. By inhibiting VLCFA synthesis, these herbicides disrupt cell division and growth in susceptible plants, particularly during germination and early seedling development. It is highly probable that this compound shares this mechanism of action.

Proposed herbicidal mechanism of action.

Experimental Protocol: Pre-emergence Herbicidal Activity Assay

This protocol outlines a whole-plant bioassay to evaluate the pre-emergence herbicidal activity of this compound.[5]

Materials:

-

This compound

-

Weed seeds (e.g., Echinochloa crus-galli, Setaria faberi)

-

Plastic pots or trays

-

Potting substrate (e.g., soil, sand, and peat mixture)

-

Greenhouse or growth chamber with controlled environmental conditions

-

Herbicide sprayer

Procedure:

-

Potting and Sowing:

-

Fill pots or trays with the potting substrate.

-

Sow a predetermined number of weed seeds at a uniform depth (e.g., 1 cm).

-

-

Herbicide Application:

-

Prepare a solution or suspension of this compound in a suitable carrier (e.g., water with a surfactant) at various concentrations.

-

Apply the herbicide solution evenly to the soil surface using a calibrated sprayer.

-

Include an untreated control and a positive control with a commercial herbicide.

-

-

Incubation:

-

Place the treated pots in a greenhouse or growth chamber with appropriate conditions for weed germination and growth (e.g., temperature, light, humidity).

-

Water the pots as needed to maintain soil moisture.

-

-

Evaluation:

-

After a set period (e.g., 14-21 days), assess the herbicidal effect by:

-

Counting the number of emerged seedlings.

-

Visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

-

Harvesting the above-ground biomass and measuring the fresh or dry weight.

-

-

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound is unavailable, insights can be drawn from related compound series. For N-aryl acetamides, the nature and position of substituents on the phenyl ring are known to significantly influence biological activity. The 2,5-dimethyl substitution pattern in the target molecule will affect its lipophilicity and steric bulk, which are critical for its uptake, transport, and interaction with the target site.

Future research should focus on:

-

Synthesis and biological screening of a library of analogues with variations in the substitution pattern on the phenyl ring to establish a clear SAR.

-

Mechanism of action studies to confirm the proposed targets in both fungi and plants.

-

In vivo efficacy studies to evaluate the performance of promising candidates under more realistic conditions.

Conclusion